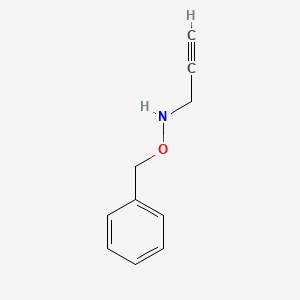

2-Propyn-1-amine, N-(phenylmethoxy)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Amines are derivatives of ammonia in which one, two, or all three hydrogen atoms are replaced by hydrocarbon groups . The compound you mentioned seems to be a type of amine, specifically a propynylamine, which has a propyne group (a three-carbon chain with a triple bond) and an amine group (NH2).

Chemical Reactions Analysis

Amines can undergo a variety of chemical reactions, including alkylation, acylation, and reactions with nitrous acid . The specific reactions that “2-Propyn-1-amine, N-(phenylmethoxy)-” would undergo would depend on its exact structure and the conditions under which the reactions are carried out.Physical And Chemical Properties Analysis

The physical and chemical properties of amines can vary widely depending on their structure. They can engage in hydrogen bonding, which affects their boiling points and solubility . Specific properties of “2-Propyn-1-amine, N-(phenylmethoxy)-” would depend on its exact structure.科学的研究の応用

Enantioselective Aminomethylation

Overview: Enantioselective aminomethylation is a powerful synthetic method that introduces an aminoalkyl substituent into molecules containing a labile hydrogen atom. This reaction plays a crucial role in pharmaceutical and natural product synthesis.

Application: Researchers have successfully performed three-component enantioselective catalytic aminomethylation of 1-(benzyloxy)propan-2-one with 4-methyl-2-[(prop-2-en-1-yl)oxy]aniline in aqueous medium. The presence of pseudoephedrine as a chiral catalyst led to the formation of optically pure amino keto ethers of the aromatic series in high yields. Additionally, this reaction can be used to form new C–C bonds .

Visible-Light-Induced Oxidative Formylation

Overview: Visible-light-induced oxidative formylation is a mild and efficient method for synthesizing formamides from N-alkyl-N-(prop-2-yn-1-yl)anilines. Notably, this process occurs in the absence of an external photosensitizer.

Application: Under mild conditions, this reaction affords the corresponding formamides in good yields. Researchers have harnessed molecular oxygen and visible light to drive this transformation, making it environmentally friendly and practical for organic synthesis .

Stereospecific Synthesis of Imidazo[1,2-a]pyridines

Overview: The Sandmeyer reaction of differently C-2 substituted N-(prop-2-yn-1-ylamino)pyridines provides a practical and mild method for synthesizing (E)-exo-halomethylene bicyclic pyridones. These compounds bear the imidazo[1,2-a]pyridine heterocyclic ring system.

Application: This stereospecific synthesis yields bicyclic pyridones with the desired imidazo[1,2-a]pyridine motif. The method is efficient and versatile, offering access to valuable heterocyclic scaffolds for drug discovery and materials science .

Enantioselective Aminomethylation with Aliphatic Aldehydes

Overview: Expanding on the enantioselective aminomethylation discussed earlier, researchers have extended the scope to include aliphatic aldehydes.

Application: In the presence of pseudoephedrine as a chiral catalyst, the reaction between 1-(benzyloxy)propan-2-one and 3-[(pent-2-yn-1-yl)oxy]aniline led to Mannich-type condensation products. These products exhibit mixtures of (3R,4R) and (3R,4S) diastereoisomers, providing valuable building blocks for further synthetic endeavors .

作用機序

- The primary target of this compound is likely an enzyme or receptor within the biological system. Unfortunately, specific information about the exact target remains limited in the available literature .

Target of Action

Its unique structure warrants investigation into its biological effects and clinical applications . 🌟

Safety and Hazards

特性

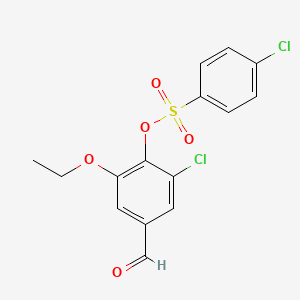

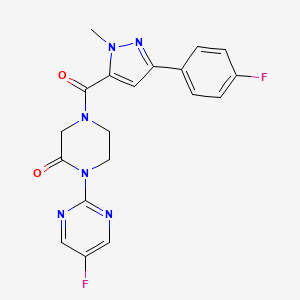

IUPAC Name |

N-phenylmethoxyprop-2-yn-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-2-8-11-12-9-10-6-4-3-5-7-10/h1,3-7,11H,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMPMXTWHZGCBLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNOCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Propyn-1-amine, N-(phenylmethoxy)- | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(methoxymethyl)-1H-1,3-benzodiazol-1-yl]-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2639602.png)

![N1-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide](/img/structure/B2639607.png)

![Tert-butyl 3-[[(5-fluoro-6-propan-2-ylpyrimidin-4-yl)-methylamino]methyl]azetidine-1-carboxylate](/img/structure/B2639614.png)

![dimethyl 1-[2-oxo-2-(3-thienyl)ethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2639619.png)

![1-[(4-Nitrophenyl)sulfonyl]piperazine](/img/structure/B2639625.png)